![molecular formula C18H25N5O3S B5537044 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide is a compound designed for specific biological applications, particularly as an inhibitor for certain enzyme activities.
Synthesis Analysis
- A series of compounds, including structures similar to 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, have been synthesized for studying their interaction with human carbonic anhydrase isozymes. These syntheses involve complex organic reactions and are aimed at producing potent inhibitors (Sūdžius et al., 2010).
Molecular Structure Analysis
- The molecular and supramolecular structures of related compounds have been reported, focusing on aspects like torsion angles and hydrogen bonding. These studies provide insights into the structural basis for the biological activity of such molecules (Jacobs, Chan, & O'Connor, 2013).
Scientific Research Applications
Pharmacokinetics and Bioavailability
One study developed a liquid chromatography-tandem mass spectrometry system to determine the concentration of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues. This method facilitated the pharmacokinetic study of TA-0201, revealing its presence in plasma and various tissues, such as the heart, lung, and kidney, even 72 hours after administration. The study underscores the potential of such compounds in cardiovascular research and their pharmacokinetic properties in rats (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial Activity
Compounds with a benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. One study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant and Enzyme Inhibition
Another investigation into benzenesulfonamides incorporating 1,3,5-triazine motifs revealed these compounds' moderate antioxidant properties and their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with diseases such as Alzheimer's and Parkinson's. This study suggests these compounds could serve as leads for developing therapeutics for neurodegenerative diseases (Lolak et al., 2020).
Anticancer Activity
Compounds featuring a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold were tested for their ability to inhibit carbonic anhydrase isozymes, showing low nanomolar affinities. These compounds were also effective in lowering intraocular pressure in rabbits, suggesting their utility in treating conditions like glaucoma (Casini et al., 2002).
properties
IUPAC Name |
4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-2-15-3-5-16(6-4-15)27(24,25)22-8-7-19-17-13-18(21-14-20-17)23-9-11-26-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNKAGCUBNXFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.